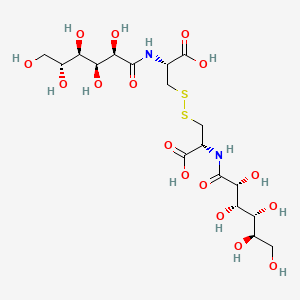
Bioside
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bioside is a type of biocide, a chemical substance that is used to control harmful organisms by chemical or biological means. Biocides are widely used in various industries, including healthcare, agriculture, and water treatment, to prevent the growth of harmful microorganisms such as bacteria, fungi, and algae .
Métodos De Preparación
The preparation of biocides like Bioside involves several synthetic routes and reaction conditions. Common methods include:
Coacervation: This involves internal phase separation, interfacial polymerization, and multiple emulsions.
Sol-Gel Method: This method involves the transition of a system from a liquid “sol” into a solid “gel” phase.
Self-Assembly: This includes techniques like polymersomes and layer-by-layer assembly.
Industrial production methods often involve large-scale chemical synthesis and encapsulation techniques to increase the stability and control the release of the biocide .
Análisis De Reacciones Químicas
Bioside undergoes various chemical reactions, including:
Substitution: This reaction involves the replacement of one atom or group of atoms with another and can be facilitated by reagents like halogens.
Common reagents and conditions used in these reactions include acids, bases, and solvents like water and alcohols. Major products formed from these reactions depend on the specific biocide and the conditions used .
Aplicaciones Científicas De Investigación
Bioside has a wide range of scientific research applications, including:
Mecanismo De Acción
The mechanism of action of Bioside involves several molecular targets and pathways:
Membrane Disruption: This compound can disrupt the cell membrane of microorganisms, leading to cell lysis and death.
Enzyme Inhibition: It can inhibit essential enzymes required for microbial growth and metabolism.
DNA Damage: This compound can cause damage to the DNA of microorganisms, preventing replication and leading to cell death.
Comparación Con Compuestos Similares
Bioside can be compared with other similar biocides, such as:
Benzalkonium Chloride: A cationic biocide known for its broad-spectrum antimicrobial activity.
Dibromonitrilopropionamide: A biocide commonly used in water treatment.
Polyhexamethylene Biguanide: Known for its use in healthcare settings for disinfection.
This compound is unique in its specific combination of antimicrobial properties, stability, and low toxicity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
12634-05-8 |
|---|---|
Fórmula molecular |
C38H62O15 |
Peso molecular |
758.9 g/mol |
Nombre IUPAC |
(2S,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6R)-6-[(6R,7S,9S,10S,13S,15R,16R)-10,15-dihydroxy-7,9,13-trimethylspiro[5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosane-6,2'-oxane]-16-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C38H62O15/c1-16-27-23(53-38(16)8-4-5-9-48-38)11-20-18-7-6-17-10-22(21(41)13-36(17,2)19(18)12-26(42)37(20,27)3)49-34-32(47)30(45)33(25(15-40)51-34)52-35-31(46)29(44)28(43)24(14-39)50-35/h16-35,39-47H,4-15H2,1-3H3/t16-,17?,18?,19?,20?,21+,22+,23?,24+,25+,26-,27?,28+,29-,30+,31+,32+,33-,34+,35-,36-,37+,38+/m0/s1 |
Clave InChI |
MTZLHTRAIKFJLJ-PYUCPRTRSA-N |
SMILES isomérico |
C[C@H]1C2C(CC3[C@@]2([C@H](CC4C3CCC5[C@@]4(C[C@H]([C@@H](C5)O[C@H]6[C@@H]([C@H]([C@H]([C@H](O6)CO)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)O)O)O)C)O)C)O[C@]18CCCCO8 |
SMILES canónico |
CC1C2C(CC3C2(C(CC4C3CCC5C4(CC(C(C5)OC6C(C(C(C(O6)CO)OC7C(C(C(C(O7)CO)O)O)O)O)O)O)C)O)C)OC18CCCCO8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


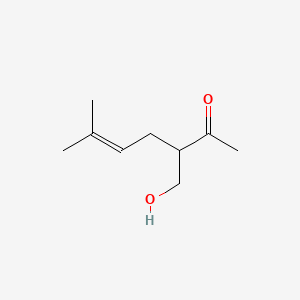
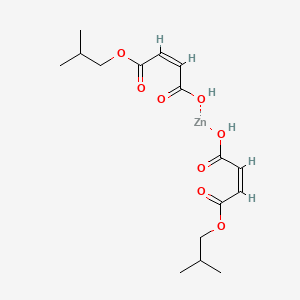
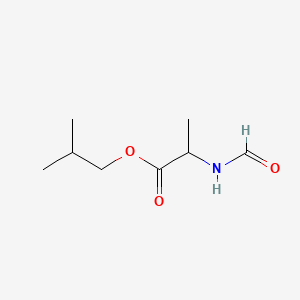

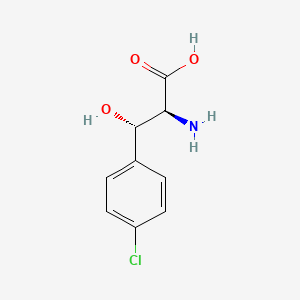

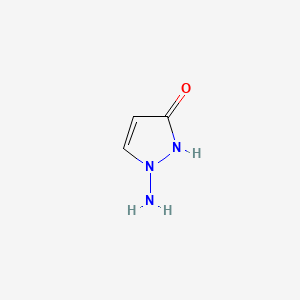
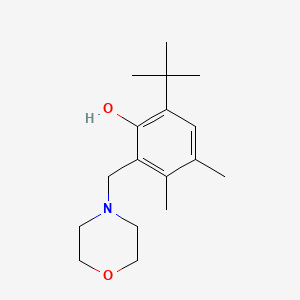

![1-[[5-Methyl-2-(pyrrolidin-1-yl)phenyl]methyl]piperazine](/img/structure/B12654380.png)
